molecular formula C26H29N5O3 B2804040 1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896831-72-4

1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2804040
CAS No.: 896831-72-4
M. Wt: 459.55
InChI Key: GYKOKIJPFNALEC-UHFFFAOYSA-N
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Description

1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C26H29N5O3 and its molecular weight is 459.55. The purity is usually 95%.
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Biological Activity

The compound 1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antiproliferative and antimicrobial activities, as well as its mechanism of action.

Chemical Structure and Properties

This compound belongs to a class of pyrido-pyrimidine derivatives characterized by their complex bicyclic structure. The presence of various functional groups, such as the morpholinopropyl side chain and the benzyl moiety, contributes to its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against HeLa (cervical cancer) and CFPAC-1 (pancreatic cancer) cell lines.
  • IC50 Values : The IC50 values were reported as follows:
    • HeLa cells: IC50=0.98μM\text{IC}_{50}=0.98\,\mu M
    • CFPAC-1 cells: IC50=0.79μM\text{IC}_{50}=0.79\,\mu M

These results indicate that the compound exhibits significant growth-inhibitory effects on these cancer cells, suggesting a potential for development as an anticancer agent .

The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis. This was supported by Annexin V assay results that demonstrated an increase in apoptotic cell death in treated cell lines .

Antimicrobial Activity

In addition to its anticancer properties, the compound's antimicrobial activity has been assessed against several strains of bacteria. Preliminary findings suggest:

  • Bacterial Strains : The compound was tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Results : Moderate antibacterial properties were observed, with effectiveness comparable to standard control drugs .

Case Studies

Several case studies have documented the biological activities of similar compounds within the pyrido-pyrimidine class:

  • Antiviral Activity : Compounds with similar structural features have shown efficacy against viral infections such as bovine viral diarrhea virus (BVDV) and rotavirus .
  • Kinesin Spindle Protein Inhibition : Related derivatives have been identified as KSP inhibitors, leading to cell cycle arrest and subsequent cellular death in cancer models .

Data Summary Table

Biological ActivityCell LineIC50 ValueReference
AntiproliferativeHeLa0.98 µM
AntiproliferativeCFPAC-10.79 µM
AntimicrobialStaphylococcus aureusModerate
AntimicrobialEscherichia coliModerate

Properties

IUPAC Name

6-benzyl-10-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-19-7-5-12-30-23(19)28-24-21(26(30)33)17-22(31(24)18-20-8-3-2-4-9-20)25(32)27-10-6-11-29-13-15-34-16-14-29/h2-5,7-9,12,17H,6,10-11,13-16,18H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKOKIJPFNALEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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